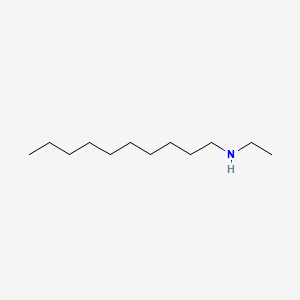

1-Decanamine, N-ethyl-

Description

BenchChem offers high-quality 1-Decanamine, N-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Decanamine, N-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

66553-52-4 |

|---|---|

Molecular Formula |

C12H27N |

Molecular Weight |

185.35 g/mol |

IUPAC Name |

N-ethyldecan-1-amine |

InChI |

InChI=1S/C12H27N/c1-3-5-6-7-8-9-10-11-12-13-4-2/h13H,3-12H2,1-2H3 |

InChI Key |

RDXBZXWKSIEKKS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNCC |

Origin of Product |

United States |

Contextualization Within the Broader Field of Alkylamine Chemistry

Alkylamines are a class of organic compounds characterized by a nitrogen atom bonded to at least one alkyl group. researchgate.net They are categorized as primary, secondary, or tertiary, depending on whether one, two, or three alkyl groups are attached to the nitrogen. solubilityofthings.com N-ethyl-1-decanamine, with its two alkyl substituents (an ethyl group and a decyl group) on the nitrogen atom, is classified as a secondary amine. solubilityofthings.com

The properties of alkylamines are significantly influenced by the nature and size of their alkyl groups. researchgate.net Generally, amines exhibit higher boiling points than hydrocarbons of similar molecular weight due to their ability to form intermolecular hydrogen bonds. solubilityofthings.com However, the extent of this hydrogen bonding differs between the classes. Primary amines, with two hydrogen atoms on the nitrogen, can form extensive hydrogen bond networks, leading to the highest boiling points in this class. solubilityofthings.com Secondary amines, like N-ethyl-1-decanamine, have one hydrogen atom on the nitrogen, resulting in less extensive hydrogen bonding and consequently lower boiling points than primary amines of comparable size. solubilityofthings.com Tertiary amines, lacking a hydrogen atom on the nitrogen, cannot act as hydrogen bond donors and thus have the lowest boiling points. solubilityofthings.com

Another defining characteristic of alkylamines is their basicity, which arises from the lone pair of electrons on the nitrogen atom that can accept a proton. researchgate.net Alkylamines are generally more basic than ammonia (B1221849) due to the electron-donating inductive effect of the alkyl groups, which stabilizes the resulting positive charge on the protonated amine. researchgate.net The solubility of amines in water is also governed by hydrogen bonding. Smaller primary and secondary amines are typically more soluble in water than tertiary amines due to their ability to both donate and accept hydrogen bonds. solubilityofthings.com However, for long-chain amines like N-ethyl-1-decanamine, the hydrophobic nature of the long alkyl chain dominates, leading to reduced water solubility.

Structural Attributes and Their Implications for Chemical Reactivity

The structure of N-ethyl-1-decanamine, with the molecular formula C12H27N, consists of a ten-carbon decyl chain and a two-carbon ethyl group bonded to a central nitrogen atom. researchgate.net This amphiphilic structure, possessing both a polar amine group and a significant nonpolar alkyl tail, is key to its chemical behavior.

The reactivity of N-ethyl-1-decanamine is primarily dictated by the lone pair of electrons on the secondary amine's nitrogen atom, which makes it a nucleophile. As a secondary amine, it can participate in a variety of chemical reactions, including alkylation, acylation, and condensation reactions. The steric hindrance around the nitrogen atom in a secondary amine is greater than in a primary amine but less than in a tertiary amine, which influences its reactivity in nucleophilic substitution reactions. solubilityofthings.com

A common synthetic route to produce secondary amines like N-ethyl-1-decanamine is through the N-alkylation of a primary amine. For instance, decylamine (B41302) can be reacted with an ethyl halide, such as ethyl iodide, to introduce the ethyl group onto the nitrogen atom. Current time information in Nyong-et-Kellé, CM.

Below is a table of some calculated physicochemical properties of N-ethyl-1-decanamine, which are important for predicting its behavior in various chemical systems.

| Property | Value | Unit |

| Molecular Weight | 185.35 | g/mol |

| Normal Boiling Point (Tboil) | 524.13 | K |

| Normal Melting Point (Tfus) | 277.66 | K |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.737 | |

| Water Solubility (log10WS) | -4.03 | mol/L |

| Data sourced from Cheméo, based on calculated properties. nih.gov |

The high octanol/water partition coefficient and low water solubility underscore the predominantly hydrophobic character imparted by the long decyl chain.

Computational and Theoretical Investigations of N Ethyl 1 Decanamine Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone for predicting the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, from which a wealth of information about reactivity and molecular properties can be derived.

The electronic characteristics of N-ethyl-1-decanamine are dictated by its combination of a long, non-polar alkyl chain and a polar secondary amine group.

Frontier Molecular Orbitals (FMO): The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.meunesp.br For N-ethyl-1-decanamine, the HOMO is primarily localized on the nitrogen atom, specifically the orbital containing its lone pair of electrons. libretexts.org This makes the nitrogen atom the center of nucleophilicity and basicity. The LUMO, in contrast, is typically an antibonding orbital associated with the N-H or C-N bonds.

The energy of the HOMO (EHOMO) is an indicator of the molecule's electron-donating ability, while the LUMO energy (ELUMO) relates to its electron-accepting ability. taylorandfrancis.com The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. taylorandfrancis.com In amines, the presence of electron-donating alkyl groups, such as the ethyl and decyl groups in this compound, tends to increase the energy of the HOMO, making the amine more basic and nucleophilic than ammonia (B1221849).

Table 1: Representative Frontier Molecular Orbital Data for a Simple Secondary Amine (Note: Data is illustrative for a related small amine, as specific calculations for N-ethyl-1-decanamine are not publicly available. Values are typically calculated using methods like DFT.)

| Property | Value (eV) | Description |

|---|---|---|

| EHOMO | ~ -6.0 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capacity. |

| ELUMO | ~ 2.5 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capacity. |

Electrostatic Potential (ESP): The electrostatic potential map is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. For N-ethyl-1-decanamine, the ESP map would show a region of negative potential (typically colored red) localized around the nitrogen atom's lone pair, confirming its role as a hydrogen bond acceptor and a site for protonation. libretexts.org The long decyl chain would exhibit a neutral or slightly positive potential (blue/green), characteristic of its hydrophobic and non-polar nature. In confined environments, such as within supramolecular capsules or at interfaces, the ESP of the surrounding environment can significantly influence the amine's conformation and reactivity. nih.govacs.orgresearchgate.netacs.org

The structural flexibility of N-ethyl-1-decanamine is significant due to the numerous rotatable single bonds in its decyl chain. Theoretical calculations can predict the most stable three-dimensional arrangements (conformers) of the molecule.

Computational methods like ab initio and Density Functional Theory (DFT) are used to perform geometry optimizations, locating the minimum energy structures on the potential energy surface. For a long-chain molecule like N-ethyl-1-decanamine, the lowest energy conformation in the gas phase is likely to be an extended or all-trans conformation of the decyl chain to minimize steric hindrance.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics (MD) simulations are better suited for exploring the large-scale conformational changes and intermolecular interactions that occur over time. nih.gov

MD simulations rely on force fields, which are sets of parameters and potential energy functions that describe the interactions between atoms. The accuracy of an MD simulation is highly dependent on the quality of the force field used. mdpi.com Standard force fields like AMBER, CHARMM, and OPLS include parameters for common functional groups, but specific parameterization may be necessary for less common molecules or to achieve higher accuracy. wustl.eduambermd.org

Developing a force field for alkylamines involves several steps. arxiv.org Partial atomic charges are often derived from quantum chemical calculations to reproduce experimental properties like the dielectric constant. Lennard-Jones parameters, which describe van der Waals interactions, are typically fitted to match experimental data such as liquid density and surface tension. arxiv.org The validation of a new force field is crucial and involves comparing simulation results for a range of thermodynamic and dynamic properties against known experimental values. sissa.it A recent study on primary aliphatic amines highlighted the need for new parameter sets to correctly predict properties under room conditions, a challenge that extends to secondary amines like N-ethyl-1-decanamine. arxiv.org

Table 2: Example of United-Atom Force Field Parameters for Aliphatic Amines (Note: These parameters are illustrative, based on models developed for primary amines. arxiv.org N-ethyl-1-decanamine would require parameters for a secondary amine group.)

| Atom Type | Charge (e) | σ (nm) | ε (kJ/mol) |

|---|---|---|---|

| NH2 | -0.60 | 0.350 | 0.80 |

| Cα (CH2) | +0.30 | 0.395 | 0.46 |

| Cβ (CH2) | +0.05 | 0.395 | 0.46 |

The amphiphilic character of N-ethyl-1-decanamine—a polar amine headgroup attached to a long hydrophobic decyl tail—makes its behavior highly sensitive to the solvent environment. nih.gov MD simulations are an ideal tool for investigating these effects. osti.govnih.gov

In aqueous solutions, the hydrophobic effect would drive the decyl chains to minimize contact with water molecules. This can lead to the self-assembly of N-ethyl-1-decanamine molecules into aggregates such as micelles or bilayers, with the polar amine headgroups exposed to the water and the hydrophobic tails sequestered in the core. Simulations can model this process, providing insights into the critical micelle concentration, aggregate size and shape, and the dynamics of the assembly process. This self-aggregation is a key principle used in the design of materials like anion exchange membranes, where long alkyl chains on cations drive the formation of ionic channels. acs.org

In non-polar solvents, the interactions are reversed. The solvent molecules would favorably interact with the decyl chain, leading to a more extended and solvated conformation of the individual amine molecules. MD simulations can quantify these solvent-solute interactions and predict properties like the radius of gyration of the polymer chain in different media. nih.gov

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the mechanisms of chemical reactions. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, DFT can map out the entire reaction pathway. acs.orgnih.gov

For N-ethyl-1-decanamine, the secondary amine group is the primary site of chemical reactions, such as nucleophilic substitution, addition, or oxidation. DFT studies on similar secondary amines have provided detailed mechanistic insights. For instance, research on the ring-opening polymerization of N-carboxyanhydrides initiated by secondary amines has shown that the reaction proceeds in three steps: amine addition, ring opening, and decarboxylation. acs.orgfrontiersin.org DFT calculations were able to identify the rate-determining step as the initial amine addition and showed that secondary amines can be as effective as primary amines in initiating the polymerization. nih.gov

Another study used DFT to investigate the degradation mechanisms of aliphatic amines during ozonation, revealing that the initial oxygen-transfer reaction occurs rapidly, followed by a series of steps to yield nitroalkanes as the main products for secondary amines. rsc.org These examples demonstrate how DFT can be applied to understand the reactivity of the N-ethyl-1-decanamine functional group, predicting reaction barriers and identifying key intermediates, which is crucial for controlling reaction outcomes and designing new synthetic pathways.

Table 3: List of Compounds Mentioned

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| 1-Decanamine, N-ethyl- | N-ethyldecan-1-amine | C₁₂H₂₇N |

| Ammonia | - | NH₃ |

| 1-Decanamine | n-Decylamine | C₁₀H₂₃N |

| Ethylamine (B1201723) | - | C₂H₇N |

| Methylamine | - | CH₅N |

| Diethylamine | - | C₄H₁₁N |

| N-acetyl-N′-methylprolineamide | Ac-Pro-NHMe | C₈H₁₄N₂O₂ |

| 1-methylpiperazine | - | C₅H₁₂N₂ |

| Pyrrolidine | - | C₄H₉N |

| Morpholine | - | C₄H₉NO |

| 2-methylpiperidine | - | C₆H₁₃N |

| Maleic anhydride | - | C₄H₂O₃ |

| l-alanine-N-carboxyanhydride | Ala-NCA | C₄H₅NO₃ |

| Sarcosine-N-carboxyanhydride | Sar-NCA | C₄H₅NO₃ |

| N,N-didecyl-1-decanamine | - | C₃₀H₆₃N |

| Tri-n-dodecylamine | Trilaurylamine | C₃₆H₇₅N |

| N,N,N',N'-tetrabutyl-1,6-hexanediamine | - | C₂₂H₄₈N₂ |

| 2-ethylaniline | - | C₈H₁₁N |

| Triphenylamine | - | C₁₈H₁₅N |

| Tri-n-octylamine oxide | TOAO | C₂₄H₅₁NO |

| Isopropyl methanoate | - | C₄H₈O₂ |

| Ethyl propanoate | - | C₅H₁₀O₂ |

| N-(1-Methylethyl)-1-decanamine | - | C₁₃H₂₉N |

| 1-Decanamine, N-decyl-N-methyl- | - | C₂₁H₄₅N |

Structure-Property Relationship (SPR) Studies within Alkylamine Series

Computational and theoretical chemistry provides powerful tools to establish Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR). These models are essential for understanding how a molecule's structure dictates its physical properties and chemical behavior. Within the homologous series of alkylamines, which includes N-ethyl-1-decanamine, SPR studies focus on systematically correlating molecular features with observable characteristics like reactivity and selectivity.

Correlation of Structural Features with Chemical Reactivity and Selectivity

The chemical reactivity of an alkylamine is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom and the steric environment around it. Computational studies allow for the quantification of these features through the calculation of various molecular descriptors. Key structural features that influence reactivity and selectivity in the alkylamine series include:

Alkyl Chain Length: The length of the alkyl chain primarily influences hydrophobic and steric properties. In a series of aliphatic amines, increasing the chain length has been shown to decrease the rate of certain reactions, such as oxidative degradation, due to increased steric hindrance. acs.org This steric bulk can impede the approach of reactants to the nitrogen center.

Branching: Branching in the alkyl chain, especially near the nitrogen atom (α or β-carbon), significantly increases steric hindrance. This effect generally reduces the amine's nucleophilicity, a measure of its reactivity towards an electrophile. masterorganicchemistry.com For instance, bulky amines are less nucleophilic than their less hindered counterparts, even if their basicities are similar. masterorganicchemistry.com

Nature of N-Substituents: For a secondary amine like N-ethyl-1-decanamine, the nature of both the ethyl and decyl groups is critical. The electron-donating nature of these alkyl groups increases the electron density on the nitrogen atom compared to ammonia, which generally increases both basicity and nucleophilicity. masterorganicchemistry.com However, the relationship is not always linear, as steric factors can often dominate. researchgate.net

Electronic Properties: Computational methods can calculate electronic descriptors that quantify reactivity. The energy of the lowest unoccupied molecular orbital (E-lumo) is often used to describe electrophilic reactivity. nih.gov For nucleophilic reactions, properties related to the highest occupied molecular orbital (HOMO) and the calculated proton affinity or gas-phase basicity provide a quantitative basis for reactivity. acs.org

These correlations can be systematically studied to understand how subtle changes in the structure of an alkylamine can tune its chemical behavior.

Table 1: Correlation of Structural Descriptors with a Hypothetical Reactivity Metric in an Alkylamine Series

| Compound Name | Structure | Alkyl Chain Length (Number of Carbons) | Steric Descriptor (e.g., Tolman Cone Angle - Calculated) | Electronic Descriptor (e.g., Calculated Proton Affinity - kJ/mol) | Relative Reactivity (Hypothetical) |

| N-ethyl-1-hexanamine | CH3(CH2)5NHCH2CH3 | 6 | 115° | 945 | 1.00 |

| N-ethyl-1-decanamine | CH3(CH2)9NHCH2CH3 | 10 | 118° | 950 | 0.85 |

| N-ethyl-1-dodecanamine | CH3(CH2)11NHCH2CH3 | 12 | 120° | 952 | 0.78 |

| N-isopropyl-1-decanamine | CH3(CH2)9NHCH(CH3)2 | 10 | 125° | 955 | 0.65 |

| N-ethyl-2-methylnonanamine | CH3(CH2)6CH(CH3)CH2NHCH2CH3 | 10 | 122° | 951 | 0.81 |

Note: This table is illustrative. The values for steric and electronic descriptors and relative reactivity are hypothetical, based on established chemical principles that increasing chain length and branching increase steric hindrance, which tends to decrease reactivity, while electron-donating alkyl groups increase basicity (proton affinity).

Predictive Models for N-Ethyl-1-decanamine Analogs

Predictive QSPR models are mathematical equations that relate the chemical structure of compounds to their physical, chemical, or biological properties. For N-ethyl-1-decanamine and its analogs, these models can estimate properties without the need for experimental measurement, which is particularly useful for screening large numbers of compounds or for assessing properties that are difficult to measure. researchgate.netcmst.eu

The development of a QSPR model typically involves the following steps:

Data Set Assembly: A training set of structurally similar amines with known experimental data for a specific property (e.g., boiling point, LogP, degradation rate) is compiled. acs.org

Descriptor Calculation: For each molecule in the training set, a large number of numerical descriptors are calculated using computational software. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment, E-lumo). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., artificial neural networks, support vector machines), are used to find the best correlation between a subset of descriptors and the property of interest. cmst.eutandfonline.com

Validation: The model's predictive power is rigorously tested using cross-validation techniques and, ideally, an external test set of compounds not used in the model's development. tandfonline.com

For N-ethyl-1-decanamine analogs, such models can predict key physicochemical properties relevant to their application and reactivity. For example, a model could be developed to predict the oxidative stability of a series of N-alkyl-1-decanamines by varying the N-alkyl substituent.

Table 2: Example of a Predictive QSPR Model for the Oxidative Degradation Rate of N-Ethyl-1-decanamine Analogs

| Compound Name | LogP (Hydrophobicity) | Steric Parameter (Calculated) | E-lumo (eV) (Electronic) | Predicted Degradation Rate Constant (k, s⁻¹) | Experimental Degradation Rate Constant (k, s⁻¹) |

| N-propyl-1-decanamine | 4.65 | 1.85 | 1.55 | 0.0055 | 0.0058 |

| N-ethyl-1-decanamine | 4.12 | 1.70 | 1.58 | 0.0071 | 0.0070 |

| N-methyl-1-decanamine | 3.59 | 1.55 | 1.61 | 0.0089 | 0.0092 |

| N-butyl-1-decanamine | 5.18 | 1.95 | 1.53 | 0.0046 | 0.0045 |

Note: This table is a hypothetical representation of a QSPR model based on the principles discussed in the literature. acs.orgnih.gov The model equation might look like: log(k) = c₀ + c₁(LogP) + c₂(Steric Parameter) + c₃(E-lumo). The values are for illustrative purposes.

Predictive Modeling for Novel N-Ethyl-1-decanamine Derivatives and Transformations

Beyond predicting the properties of existing or similar compounds, computational modeling is a powerful tool for the de novo design of novel derivatives and for predicting the outcomes of chemical transformations.

Validated QSAR and QSPR models, as described in the previous section, can be used to screen virtual libraries of hypothetical N-ethyl-1-decanamine derivatives. For example, if a specific application requires an amine with high thermal stability but low water solubility, a researcher could computationally generate thousands of potential structures by varying the alkyl chains, calculate their descriptors, and use established models to predict these properties. This in silico screening process allows for the prioritization of a small number of the most promising candidates for synthesis and experimental testing, dramatically accelerating the discovery process. tandfonline.com

Furthermore, quantum chemistry methods like Density Functional Theory (DFT) can be used to model the entire course of a chemical reaction involving N-ethyl-1-decanamine. nih.gov This allows for the investigation of reaction mechanisms, the identification of transient intermediates and transition states, and the calculation of activation energies. By comparing the energy barriers for different potential reaction pathways, chemists can predict the most likely products and understand the factors controlling selectivity.

For instance, in a reductive amination reaction to produce a novel N-ethyl-1-decanamine derivative, DFT calculations could:

Model the initial nucleophilic attack of the amine on a carbonyl compound. nih.gov

Determine the energetics of hemiaminal formation and subsequent dehydration to an iminium ion.

Calculate the energy barrier for the final reduction step.

This level of detail provides profound insight into how temperature, catalysts, or changes in substrate structure might affect the reaction's yield and selectivity, guiding the design of optimized synthetic procedures. griffith.edu.audoi.org

Table 3: Example of a DFT-Based Prediction for a Hypothetical Transformation of N-Ethyl-1-decanamine

| Reaction Step | Structure/State | Method | Calculated Parameter | Value | Interpretation |

| Reactants | N-ethyl-1-decanamine + Acrolein | DFT (B3LYP/6-31G) | Relative Energy | 0.0 kcal/mol | Baseline energy of separated reactants. |

| Transition State 1 | [Michael Addition TS] | DFT (B3LYP/6-31G) | Activation Energy (ΔG‡) | +12.5 kcal/mol | Energy barrier for the initial C-N bond formation. |

| Intermediate | [Enamine Intermediate] | DFT (B3LYP/6-31G) | Relative Energy | -5.2 kcal/mol | A stable intermediate is formed after the initial attack. |

| Transition State 2 | [Proton Transfer TS] | DFT (B3LYP/6-31G) | Activation Energy (ΔG‡) | +8.1 kcal/mol | Energy barrier for intramolecular proton transfer to form the final product. |

| Product | 3-(ethyl(decyl)amino)propanal | DFT (B3LYP/6-31G*) | Reaction Energy (ΔG) | -15.8 kcal/mol | The overall reaction is predicted to be thermodynamically favorable. |

Note: This table is a simplified, illustrative example of the types of results obtained from DFT calculations on a hypothetical reaction. The specific values and intermediates are for demonstration purposes.

Applications of N Ethyl 1 Decanamine in Chemical Transformations and Materials Science Research

Catalytic Roles and Mechanisms of N-Ethyl-1-decanamine and its Derivatives

N-ethyl-1-decanamine possesses a secondary amine group, which can act as both a Brønsted-Lowry base and a nucleophile. The long decyl chain imparts significant steric bulk and lipophilicity, which can influence solubility, catalyst recovery, and stereochemical outcomes in catalytic processes.

Organocatalysis and Acid-Base Catalysis in Organic Reactions

Secondary amines are a cornerstone of organocatalysis, particularly in reactions involving carbonyl compounds. Although direct studies employing N-ethyl-1-decanamine as an organocatalyst are not prominent, its structure allows for speculation on its potential behavior. As a base, it can deprotonate acidic protons, facilitating reactions like aldol (B89426) or Michael additions. Its nucleophilic nitrogen can also react with carbonyls to form enamines or iminium ions, activating substrates for further transformation.

The significant steric hindrance from the ethyl and decyl groups would likely play a crucial role in enantioselective processes, potentially directing the approach of incoming reagents. The long decyl chain could also enable its use in unconventional solvent systems, such as fluorous or nonpolar media, or facilitate catalyst separation through precipitation or extraction.

Role in Hydroaminomethylation Processes

Hydroaminomethylation (HAM) is a powerful atom-efficient reaction that converts olefins into higher amines in a single step, combining hydroformylation and reductive amination. nih.gov This process is of significant industrial interest for producing detergents, pharmaceuticals, and agricultural chemicals. nih.gov Secondary amines are common reactants in this domino process.

In a typical HAM reaction, N-ethyl-1-decanamine could serve as the amine source, reacting with an aldehyde intermediate (formed from the hydroformylation of an alkene) to generate an enamine or iminium ion. This intermediate is then hydrogenated to yield a tertiary amine. The choice of amine is critical to the reaction's success. The properties of N-ethyl-1-decanamine, such as its basicity and steric profile, would influence the rates of enamine formation and subsequent reduction. The long alkyl chain would render the final tertiary amine product highly lipophilic.

Table 1: Potential Reaction Parameters in Hydroaminomethylation This table is illustrative of typical conditions for such reactions, as specific data for N-ethyl-1-decanamine is not available.

| Parameter | Value/Condition | Purpose |

| Catalyst | Cobalt or Rhodium complexes | To catalyze hydroformylation and reduction steps. |

| Amine Source | N-Ethyl-1-decanamine | Reactant to be incorporated into the final product. |

| Olefin | 1-Octene (example) | Substrate to be functionalized. |

| Syngas (CO/H₂) Pressure | 40-80 bar | Provides reactants for hydroformylation and reduction. |

| Temperature | 100-140 °C | To ensure adequate reaction rates. |

| Solvent | Toluene or Dioxane | To dissolve reactants and catalyst. |

Ligand Design in Metal-Catalyzed Systems

The nitrogen atom in N-ethyl-1-decanamine has a lone pair of electrons, allowing it to act as a ligand and coordinate with transition metals. While simple monodentate amines are often considered weak ligands, they can play crucial roles in modifying the electronic and steric environment of a metal center. The incorporation of N-ethyl-1-decanamine or its derivatives into multidentate ligand architectures could yield catalysts with unique properties.

The long decyl chain could serve several functions:

Solubility Control: Enhancing the solubility of the metal complex in nonpolar organic solvents.

Steric Shielding: The bulky alkyl group can create a specific pocket around the metal center, potentially influencing the selectivity of reactions such as polymerizations or cross-couplings by controlling substrate access.

Catalyst Recovery: The lipophilic nature could be exploited for catalyst immobilization on polymer supports or for separation via liquid-liquid extraction.

Contributions to Polymer Science and Advanced Materials Development

The combination of a reactive amine group and a long hydrocarbon tail makes N-ethyl-1-decanamine an interesting candidate for modifying and creating polymeric materials.

Incorporation into Polymer Architectures and Composites

N-ethyl-1-decanamine can be incorporated into polymer structures either as a monomer modifier or as a post-polymerization functionalization agent. For instance, it could react with polymers containing electrophilic groups like epoxides, acyl chlorides, or isocyanates. This would covalently attach the N-ethyldecylamino moiety to the polymer backbone.

Such modifications could be used to:

Introduce Hydrophobicity: The decyl chain would significantly increase the hydrophobicity of a polymer.

Act as an Internal Plasticizer: The flexible alkyl chains could increase the free volume within the polymer matrix, lowering the glass transition temperature.

Provide a Site for Further Reactions: The tertiary amine formed after incorporation could act as a catalytic site or a proton scavenger within the material.

Table 2: Physicochemical Properties of N-Ethyl-1-decanamine Data calculated from established models and available in chemical databases.

| Property | Value | Unit | Source |

| Molecular Formula | C₁₂H₂₇N | - | ChemSpider chemspider.com |

| Molecular Weight | 185.35 | g/mol | Cheméo chemeo.com |

| Boiling Point (Predicted) | 524.13 | K | Cheméo chemeo.com |

| logPoct/wat (Predicted) | 3.737 | - | Cheméo chemeo.com |

| McGowan's Volume | 189.920 | ml/mol | Cheméo chemeo.com |

Surface Modification and Interfacial Engineering Applications

The amphiphilic nature of N-ethyl-1-decanamine (hydrophilic amine head, hydrophobic decyl tail) makes it a suitable candidate for a surface modifying agent or surfactant. When applied to a material's surface, the molecules could self-assemble, with the amine group anchoring to polar surfaces (e.g., metal oxides, glass, silica) through hydrogen bonding or acid-base interactions. The decyl tails would orient away from the surface, creating a new, hydrophobic interface.

This type of surface modification is critical for:

Improving Adhesion: Creating a chemically compatible layer between a filler and a polymer matrix in composite materials.

Corrosion Inhibition: Forming a dense, nonpolar barrier on metal surfaces to prevent contact with corrosive agents.

Controlling Wettability: Transforming a hydrophilic surface into a hydrophobic one, which is useful for creating water-repellent coatings.

The effectiveness of such a modification would depend on the density of the packed alkyl chains and the strength of the interaction between the amine head group and the substrate.

Interfacial Chemistry and Surfactant Research

The amphiphilic nature of N-ethyl-1-decanamine, arising from its hydrophobic decyl tail and hydrophilic amine head, makes it a candidate for studies in surface and colloid science. Research in this area focuses on understanding its behavior at interfaces and its ability to form self-assembled structures in solution.

Mechanistic Studies of Surface Activity and Micellization

Detailed studies on the surface activity of N-ethyl-1-decanamine are limited in publicly available literature. However, based on the behavior of analogous long-chain secondary amines, it is anticipated that N-ethyl-1-decanamine would exhibit surface-active properties. The nitrogen atom's lone pair of electrons allows for hydrogen bonding with polar solvents like water, while the long alkyl chain is decidedly hydrophobic. This duality would drive the molecules to accumulate at interfaces, such as the air-water interface, thereby reducing the surface tension of the liquid.

The process of micellization, or the spontaneous formation of aggregates in solution, is a key characteristic of surfactants. For N-ethyl-1-decanamine, this would occur above a specific concentration known as the critical micelle concentration (CMC). At the CMC, the molecules would self-assemble into spherical or cylindrical structures with the hydrophobic tails oriented towards the core and the hydrophilic amine heads facing the aqueous environment. The precise CMC and thermodynamic parameters of micellization for N-ethyl-1-decanamine are not extensively documented and represent an area for future research.

Role in Emulsion and Dispersion Stability (excluding specific product formulations)

The ability of a surfactant to stabilize emulsions and dispersions is directly related to its effectiveness at reducing interfacial tension and creating a protective barrier around droplets or particles. While specific formulation details are beyond the scope of this article, the fundamental role of N-ethyl-1-decanamine in such systems can be inferred from its structure.

In an oil-in-water emulsion, molecules of N-ethyl-1-decanamine would align at the oil-water interface, with the decyl chains penetrating the oil droplets and the protonated amine groups extending into the aqueous phase. This arrangement would lower the interfacial energy, facilitating the formation of smaller droplets. Furthermore, the presence of positive charges on the amine heads (in acidic to neutral conditions) would create electrostatic repulsion between the droplets, preventing them from coalescing and thus enhancing the kinetic stability of the emulsion. The effectiveness of this stabilization would depend on factors such as pH, ionic strength, and temperature.

Role in Chemical Separation Processes

The chemical properties of N-ethyl-1-decanamine, particularly the reactivity of its secondary amine group, suggest its potential utility in specialized chemical separation technologies.

Investigation as a Solvent for Gas Absorption (e.g., CO2 capture mechanisms)

Amine-based solvents are widely investigated for the capture of acidic gases like carbon dioxide (CO₂). Secondary amines, such as N-ethyl-1-decanamine, can react with CO₂ to form carbamates. The general mechanism involves the nucleophilic attack of the nitrogen atom on the carbon atom of the CO₂ molecule.

| Parameter | Anticipated Influence of N-Ethyl-1-decanamine Structure |

| CO₂ Absorption Capacity | The stoichiometry of the reaction with CO₂ is theoretically 1:2 (amine:CO₂), but in aqueous solutions, it is often closer to 1:1 due to bicarbonate formation. The long alkyl chain may enhance physical solubility of CO₂. |

| Reaction Kinetics | As a secondary amine, it is expected to have faster reaction kinetics than tertiary amines but potentially slower than primary amines due to steric hindrance from the ethyl and decyl groups. |

| Regeneration Energy | The stability of the formed carbamate (B1207046) is a crucial factor. A less stable carbamate would require less energy for regeneration, which is a desirable trait for a CO₂ capture solvent. |

| Viscosity | The long decyl chain is likely to increase the viscosity of the solvent, which could negatively impact mass transfer rates in an absorption column. |

Applications in Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction is a separation technique that relies on the differential partitioning of a solute between two immiscible liquid phases. Amines can be used in this context for the extraction of metal ions or organic acids.

The basicity of the nitrogen atom in N-ethyl-1-decanamine allows it to be protonated by acids. This property can be exploited in the extraction of acidic compounds from an organic phase into an aqueous phase, or vice versa, by controlling the pH of the aqueous phase. For instance, an organic acid present in a nonpolar solvent could be extracted into an aqueous phase by forming an ion pair with the protonated form of N-ethyl-1-decanamine.

Furthermore, the chelating ability of the amine group could be utilized for the selective extraction of metal ions. The efficiency and selectivity of such an extraction process would be dependent on the nature of the metal ion, the pH of the system, and the presence of other complexing agents. The long alkyl chain of N-ethyl-1-decanamine would ensure its solubility in organic solvents used in these extraction processes.

| Property | Relevance in Liquid-Liquid Extraction |

| Basicity (pKa) | Determines the pH range over which the amine can be protonated to extract acidic compounds. |

| Lipophilicity | The long decyl chain ensures high solubility in organic solvents and influences the partitioning behavior of the amine and its complexes. |

| Steric Hindrance | The ethyl and decyl groups can influence the selectivity of metal ion extraction by sterically hindering the coordination of certain metal ions. |

| Molecular Weight | A higher molecular weight can reduce losses to the aqueous phase, improving the efficiency of the extraction process. |

Environmental Distribution, Persistence, and Degradation Pathways of N Ethyl 1 Decanamine

Methodologies for Assessing Environmental Fate in Aquatic and Terrestrial Systems

A systematic approach, often guided by international protocols such as the OECD Guidelines for the Testing of Chemicals, is employed to determine how N-Ethyl-1-decanamine will behave upon release into the environment. wikipedia.orgoecd.org These methodologies combine laboratory experiments and computer modeling to predict the compound's partitioning and movement through different environmental compartments.

To investigate the environmental release and transport of N-Ethyl-1-decanamine, a series of standardized laboratory tests would be conducted. These experiments are designed to simulate environmental conditions and measure key parameters that govern the chemical's mobility and distribution.

Adsorption/Desorption Studies: The tendency of N-Ethyl-1-decanamine to bind to soil and sediment particles is a critical factor in its environmental mobility. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter determined through these studies. A high Koc value would indicate a tendency for the compound to adsorb to soil and sediment, reducing its mobility in water. Standardized methods, such as the OECD Guideline 106, are typically employed for these assessments.

Volatility Assessment: The potential for N-Ethyl-1-decanamine to volatilize from water or soil surfaces into the atmosphere is another important transport pathway. This is often estimated by determining its Henry's Law constant.

Water Solubility: The extent to which N-Ethyl-1-decanamine dissolves in water will significantly influence its concentration in aquatic systems and its potential for leaching through soil.

Octanol-Water Partitioning Coefficient (Kow): This parameter provides an indication of a chemical's potential to bioaccumulate in organisms. A high Kow suggests a greater likelihood of partitioning into fatty tissues.

These experimental studies provide the foundational data needed to understand the likely behavior of N-Ethyl-1-decanamine in the environment.

Table 1: Illustrative Experimental Design for N-Ethyl-1-decanamine Environmental Transport Studies

| Parameter | Methodology | Objective |

| Soil Adsorption/Desorption (Koc) | OECD Guideline 106 | To determine the partitioning of the compound between soil/sediment and water. |

| Volatility (Henry's Law Constant) | Estimation or experimental determination | To assess the potential for volatilization from water to air. |

| Water Solubility | OECD Guideline 105 | To quantify the maximum dissolved concentration in water. |

| Octanol-Water Partitioning Coefficient (Kow) | OECD Guideline 107 or 117 | To evaluate the potential for bioaccumulation. |

Environmental fate models are computational tools that use the data generated from experimental studies to predict the distribution of a chemical in a simulated environment. acs.orgepa.gov These models divide the environment into different compartments (e.g., air, water, soil, sediment) and simulate the movement and partitioning of the chemical between them.

For N-Ethyl-1-decanamine, a multimedia fugacity model could be employed. This type of model predicts the concentration of the chemical in each environmental compartment at equilibrium based on its physicochemical properties and the characteristics of the environment. The output of such models can provide a comprehensive overview of where the compound is likely to accumulate. For long-chain aliphatic amines, it is generally expected that they will tend to sorb to dissolved and suspended solids in aquatic environments. canada.ca

Table 2: Illustrative Output of a Multimedia Fugacity Model for N-Ethyl-1-decanamine

| Environmental Compartment | Predicted Distribution (%) |

| Air | < 1 |

| Water | 10 - 20 |

| Soil | 50 - 60 |

| Sediment | 20 - 30 |

| Biota | 1 - 5 |

Biodegradation Pathways and Microbial Transformation Studies

Biodegradation is a key process that determines the persistence of organic chemicals in the environment. Studies in this area focus on the ability of microorganisms to break down N-Ethyl-1-decanamine and the conditions under which this occurs.

The degradation of N-Ethyl-1-decanamine would be investigated under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, as these represent the different environments the chemical may encounter. researchgate.netnih.gov

Aerobic Biodegradation: In the presence of oxygen, microorganisms can utilize N-Ethyl-1-decanamine as a source of carbon and nitrogen. Standardized tests, such as the OECD 301 series (Ready Biodegradability), would be used to assess the extent and rate of aerobic degradation in aquatic environments. For soil, studies following guidelines like OECD 307 would be appropriate. oecd.org Long-chain aliphatic amines are generally not expected to persist in water, sediment, or soil under aerobic conditions. canada.ca

Anaerobic Biodegradation: In environments devoid of oxygen, such as deep sediments or waterlogged soils, a different set of microorganisms would be responsible for degradation. Anaerobic biodegradation is often a slower process than aerobic degradation. Studies following guidelines such as OECD 311 would be used to assess the potential for anaerobic degradation.

The primary mechanism for the microbial degradation of aliphatic amines typically involves the enzymatic cleavage of carbon-nitrogen bonds, leading to the formation of smaller, more readily metabolized molecules.

Identifying the intermediate and final products of biodegradation is crucial for a complete environmental assessment, as some degradation products can be more persistent or toxic than the parent compound. secure-platform.com During biodegradation studies, analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be used to identify and quantify the transformation products of N-Ethyl-1-decanamine.

Potential initial biodegradation products could include decylamine (B41302) and ethylamine (B1201723), resulting from the cleavage of the N-ethyl group. Further degradation would likely lead to the mineralization of these products to carbon dioxide, water, and ammonia (B1221849).

Table 3: Potential Biodegradation Products of N-Ethyl-1-decanamine

| Parent Compound | Potential Intermediate Products | Final Mineralization Products |

| N-Ethyl-1-decanamine | Decylamine, Ethanal, Decanal (B1670006) | Carbon Dioxide, Water, Ammonium (B1175870) |

Sorption and Mobility Studies in Environmental Matrices

Adsorption to Soil and Sediment Particles

The sorption of N-Ethyl-1-decanamine to soil and sediment is a critical process influencing its transport, bioavailability, and ultimate fate in the environment. As an amine, its sorption behavior is strongly influenced by environmental pH. The pKa of N-Ethyl-1-decanamine is estimated to be around 10.7. This indicates that at typical environmental pH values (below its pKa), it will exist predominantly in its protonated, cationic form (CH₃(CH₂)₉NH₂⁺CH₂CH₃).

This cationic nature will lead to strong electrostatic interactions with negatively charged surfaces of soil and sediment particles, which are abundant due to the presence of clay minerals and organic matter. Cation exchange is therefore expected to be a primary mechanism of adsorption.

Table 3: Estimated Sorption Coefficients for N-Ethyl-1-decanamine

| Parameter | Estimated Value | Primary Sorption Mechanisms |

|---|---|---|

| pKa | ~10.7 | N/A |

| Koc (L/kg) | > 1000 | Cation exchange, Hydrophobic partitioning |

Leaching Potential in Aquatic Systems

The potential for N-Ethyl-1-decanamine to leach from soil into groundwater or to be transported in the dissolved phase in surface water is directly related to its sorption characteristics. Given its expected strong adsorption to soil and sediment particles, the leaching potential of N-Ethyl-1-decanamine is predicted to be low.

In the event of its release to the terrestrial environment, it is likely to remain in the upper soil layers, with limited vertical transport to groundwater. In aquatic systems, it is expected to partition rapidly from the water column to suspended and bottom sediments. This partitioning behavior would limit its mobility in the dissolved phase and reduce the likelihood of contaminating downstream water bodies through dissolved transport. However, transport of N-Ethyl-1-decanamine while sorbed to mobile colloidal particles is a possibility that could enhance its movement in some aquatic systems.

Detection and Screening of N-Ethyl-1-decanamine as a Contaminant of Emerging Concern

Contaminants of emerging concern (CECs) are substances that have been detected in the environment, but whose risks to human health and the environment are not yet fully understood. While N-Ethyl-1-decanamine is not widely monitored as a CEC, its potential for environmental release from industrial and commercial uses warrants consideration for its inclusion in screening studies.

The detection of N-Ethyl-1-decanamine in environmental matrices such as water, soil, and sediment would typically involve advanced analytical techniques. The standard approach would involve sample extraction, followed by instrumental analysis.

Sample Preparation:

Water: Solid-phase extraction (SPE) would be a common method for concentrating the analyte from water samples and removing interfering matrix components.

Soil and Sediment: Pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) with an appropriate organic solvent would be used to extract the compound from the solid matrix.

Instrumental Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Derivatization may be necessary to improve the chromatographic behavior of the amine.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is well-suited for the analysis of polar and non-volatile compounds and would likely be the method of choice for the sensitive and selective detection of N-Ethyl-1-decanamine in its protonated form in environmental extracts.

To date, there is a lack of published environmental monitoring data for N-Ethyl-1-decanamine. Targeted screening studies, particularly in industrial and urban watersheds, would be necessary to assess its occurrence and potential environmental significance as a contaminant of emerging concern.

Table 4: Analytical Techniques for the Detection of N-Ethyl-1-decanamine

| Analytical Technique | Sample Matrix | Typical Limit of Detection (LOD) |

|---|---|---|

| GC-MS | Water, Soil, Sediment | ng/L to µg/kg range (matrix dependent) |

An in-depth look at the future research and emerging applications of the chemical compound 1-Decanamine, N-ethyl-, reveals a landscape ripe with opportunities for innovation. As industries move towards more sustainable and efficient chemical processes, the study of long-chain alkylamines like N-Ethyl-1-decanamine is becoming increasingly critical. This article explores the forward-looking research directions for this compound, focusing on green chemistry, advanced catalysis, real-time analytics, computational modeling, and interdisciplinary applications.

Future Research Directions and Emerging Areas for N Ethyl 1 Decanamine

The trajectory of research for N-Ethyl-1-decanamine and its derivatives is pointing towards significant advancements in chemical science and engineering. These future explorations are poised to unlock new functionalities and applications, driven by a growing demand for sustainable practices and high-performance materials.

Q & A

Q. What experimental methods are recommended for measuring the heat capacity of 1-Decanamine, N-ethyl-?

Experimental heat capacity data for 1-Decanamine (CAS RN: 2016-57-1) can be obtained via calorimetric methods, such as differential scanning calorimetry (DSC) or adiabatic calorimetry. Historical studies (e.g., Belousov & Bubnov, 1977) used BDCT (Burnett-Dixon Calorimetric Technique) at 298.1 K, while later work (Wadso, 1968) employed chromographic methods across 298.1–333.3 K with 36 data points . Ensure purity ≥95% to minimize measurement errors from impurities. Cross-validate results using multiple methods to address inconsistencies in historical datasets.

Q. How can researchers distinguish 1-Decanamine, N-ethyl- from structurally similar amines like N,N-dimethyldecylamine?

Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, N,N-dimethyldecylamine (CAS RN: 1120-24-7) has distinct NMR shifts for dimethylamino groups compared to N-ethyl substitution in 1-Decanamine. Chromatographic retention times (e.g., HPLC or GC-MS) and IUPAC-standardized InChIKeys (e.g., YWFWDNVOPHGWMX for N,N-dimethyldecylamine) further aid differentiation .

Q. What safety protocols are critical when handling 1-Decanamine, N-ethyl- in laboratory settings?

Follow guidelines for tertiary amines:

- Use fume hoods to avoid inhalation of vapors.

- Wear nitrile gloves and chemical-resistant lab coats to prevent dermal exposure.

- Store under inert gas (e.g., nitrogen) to minimize oxidation. Impurities like residual hydrogen peroxide (<1% in related compounds) may require additional stabilization steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data for 1-Decanamine, N-ethyl-?

Apply meta-analytical frameworks to assess between-study variance. For example, the Paule-Mandel estimator or restricted maximum likelihood (REML) methods are robust for reconciling discrepancies in heat capacity datasets . Compare experimental conditions (e.g., purity levels, calibration standards) across studies like Belousov (1977) and Wadso (1968), where methodological differences (BDCT vs. chromographic methods) may explain variability .

Q. What synthetic routes are available for 1-Decanamine, N-ethyl- with minimized byproduct formation?

Two validated approaches:

- Reductive Amination : React decanal with ethylamine in the presence of a catalyst (e.g., Raney nickel) under hydrogen. Monitor reaction progress via FT-IR for imine intermediate reduction.

- Alkylation : Treat 1-decanamine with ethyl bromide in a polar aprotic solvent (e.g., DMF) using NaHCO₃ as a base. Optimize stoichiometry to avoid over-alkylation (e.g., diethyl byproducts). Purify via fractional distillation under reduced pressure, ensuring purity ≥98% for reproducibility .

Q. How do regulatory frameworks like TSCA Section 12(b) impact the export or international collaboration involving 1-Decanamine, N-ethyl-?

Under TSCA Section 12(b), exporters must notify the EPA 15 days before shipping if the compound is listed for regulatory action (e.g., CAS RN: 100545-50-4 for N-decyl-N-methyl-N-oxide derivatives). Ensure compliance with 40 CFR 721.780 for export documentation and hazard communication . International collaborators should verify analogous regulations (e.g., EU REACH) to avoid non-compliance penalties.

Methodological Guidance

Q. What analytical techniques are recommended for quantifying trace impurities in 1-Decanamine, N-ethyl-?

- GC-MS with Headspace Sampling : Detect volatile impurities (e.g., residual solvents) at ppm levels.

- HPLC-UV/Vis with C18 Columns : Separate non-volatile byproducts (e.g., oxidation products) using gradient elution.

- Karl Fischer Titration : Quantify water content to ensure <0.1% for stability studies. Reference NIST-certified standards for calibration .

Q. How should researchers design stability studies for 1-Decanamine, N-ethyl- under varying storage conditions?

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, analyzing degradation via HPLC every 30 days.

- Light Sensitivity : Use ICH Q1B guidelines with UV-vis exposure (320–400 nm) to assess photodegradation.

- Oxidative Stability : Sparge with oxygen and monitor peroxide formation using iodometric titration .

Data Synthesis and Reporting

Q. What systematic review protocols apply to consolidating toxicological data for 1-Decanamine, N-ethyl-?

Follow PRISMA guidelines with Boolean search strings in PubMed, Web of Science, and Embase. Exclude non-peer-reviewed sources (e.g., ChemScene.com ) and prioritize studies with OECD/GLP compliance. Use the Q-profile method to assess heterogeneity in toxicity datasets .

Q. How can machine learning enhance predictive modeling of 1-Decanamine, N-ethyl-’s physicochemical properties?

Train models on databases like NIST WebBook using descriptors such as molecular weight, Hansen solubility parameters, and dipole moments. Validate predictions against experimental data (e.g., heat capacity , logP) to refine algorithms for amine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.